molecular formula C15H19ClO2 B14653738 Pterosin K CAS No. 41411-03-4

Pterosin K

Cat. No.: B14653738
CAS No.: 41411-03-4
M. Wt: 266.76 g/mol
InChI Key: PIZARWYEACWLJN-HNNXBMFYSA-N
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Description

Pterosin K is a sesquiterpenoid compound isolated from the rhizomes of bracken (Pteridium aquilinum). It belongs to the pterosin family, which is characterized by a unique indanone structure. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pterosin K typically involves the extraction from natural sources such as the rhizomes of Pteridium aquilinum. The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound. Specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature.

Industrial Production Methods

Industrial production of this compound is not well-established due to its primary extraction from natural sources. The focus remains on optimizing extraction and purification techniques to obtain the compound in sufficient quantities for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

Pterosin K undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired modification, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: Pterosin K serves as a model compound for studying sesquiterpenoid biosynthesis and chemical modifications.

    Biology: The compound exhibits cytotoxic activity against certain cancer cell lines, making it a candidate for anticancer research.

    Medicine: this compound has shown potential antidiabetic and anti-inflammatory properties, suggesting its use in developing therapeutic agents for diabetes and inflammatory diseases.

    Industry: The compound’s unique structure and biological activities make it a valuable target for developing new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Pterosin K involves its interaction with specific molecular targets and pathways. For instance, its antidiabetic activity is attributed to the inhibition of α-glucosidase and α-amylase enzymes, which play a role in carbohydrate metabolism. Additionally, its cytotoxic effects are linked to the induction of apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

Pterosin K is part of the pterosin family, which includes compounds like Pterosin A, Pterosin B, and Pterosin C. These compounds share a similar indanone structure but differ in their functional groups and biological activities. This compound is unique due to its specific biological activities, such as its potent cytotoxic and antidiabetic properties, which distinguish it from other pterosins.

List of Similar Compounds

  • Pterosin A
  • Pterosin B
  • Pterosin C
  • Rhedynosin A
  • Rhedynoside A

This compound’s unique structure and biological activities make it a compound of significant interest for further research and potential therapeutic applications.

Properties

CAS No.

41411-03-4

Molecular Formula

C15H19ClO2

Molecular Weight

266.76 g/mol

IUPAC Name

(2S)-6-(2-chloroethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one

InChI

InChI=1S/C15H19ClO2/c1-9-6-11-7-15(3,8-17)14(18)13(11)10(2)12(9)4-5-16/h6,17H,4-5,7-8H2,1-3H3/t15-/m0/s1

InChI Key

PIZARWYEACWLJN-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1CCCl)C)C(=O)[C@](C2)(C)CO

Canonical SMILES

CC1=CC2=C(C(=C1CCCl)C)C(=O)C(C2)(C)CO

Origin of Product

United States

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